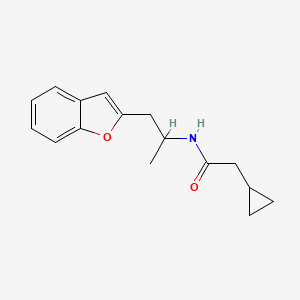
N-(1-(benzofuran-2-yl)propan-2-yl)-2-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(benzofuran-2-yl)propan-2-yl)-2-cyclopropylacetamide” is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It is structurally related to benzofuran compounds, which are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds are synthesized using innovative methods such as unique free radical cyclization cascades and proton quantum tunneling . These methods offer efficient synthesis routes for complex benzofuran compounds, making them significant in drug development and pharmaceutical research .Molecular Structure Analysis
The molecular structure of “N-(1-(benzofuran-2-yl)propan-2-yl)-2-cyclopropylacetamide” is complex. It is structurally related to adamantane derivatives, which have shown promising pharmacological potential against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran compounds are complex and involve unique methods for constructing benzofuran rings . These methods include a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Applications De Recherche Scientifique
Anticancer Properties
Benzofuran derivatives have drawn attention due to their potential as anticancer agents. Specifically, this compound has demonstrated significant cell growth inhibitory effects in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further research could explore its mechanism of action and potential for targeted therapy.
Antibacterial Activity
Hydrazones, a class of compounds that includes our target molecule, exhibit antimicrobial properties. They have been investigated for their antibacterial effects against various strains, making them promising candidates for drug development . Investigating the antibacterial activity of this compound could provide valuable insights.
Sensor Materials
Hydrazones have applications beyond medicine. They are used in creating sensor materials for detecting fluoride ions, cyanide ions, heavy metals, and toxic gases . Exploring the potential of our compound in sensor technology could yield interesting results.
Hybrid Molecules
Combining different moieties with biological activities can enhance potency while minimizing harmful effects. Investigating hybrid molecules containing benzofuran fragments and hydrazone functionalities could lead to novel drug candidates .
Materials Science
This compound could be explored for its material properties. Researchers might investigate its stability, solubility, and potential applications in drug delivery systems or other materials .
X-ray Diffraction Studies
The structure of this heterocycle has been confirmed through X-ray diffraction analysis . Further studies could explore its crystallographic properties and potential applications in materials science.
Mécanisme D'action
Target of Action
The compound N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide, also known as BPAP, is a potent enhancer substance with catecholaminergic and serotoninergic activity in the brain . It is capable of potentiating these neurotransmitter systems, which play crucial roles in mood regulation, cognition, and motor control .
Mode of Action
BPAP interacts with its targets, the catecholaminergic and serotoninergic neurons, by enhancing their activity . This enhancement results in increased neurotransmitter release, leading to amplified signal transmission across synapses
Biochemical Pathways
BPAP’s action affects major signaling pathways such as the MAPK and Akt/mTOR pathways . These pathways are involved in cell growth, proliferation, and survival. BPAP’s interaction with these pathways is dose-dependent. High doses of BPAP directly inhibit these pathways, whereas low doses activate them . This differential effect suggests a complex mode of action that may involve multiple biochemical pathways.
Result of Action
BPAP has shown promising results against certain types of experimental cancers, particularly lung cancer . It significantly inhibits tumor growth, an effect that is observed with both low and high doses . Additionally, BPAP treatment has a beneficial effect on body weight, suggesting that the compound may at least in part be able to compensate for cancer-related wasting .
Orientations Futures
Benzofuran compounds, including “N-(1-(benzofuran-2-yl)propan-2-yl)-2-cyclopropylacetamide”, have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds . Future research may focus on their potential in developing novel therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents .
Propriétés
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(17-16(18)9-12-6-7-12)8-14-10-13-4-2-3-5-15(13)19-14/h2-5,10-12H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMDIDUWVYGEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-2-cyclopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

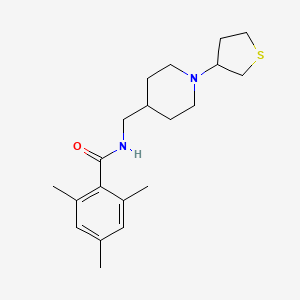
![N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide](/img/structure/B2776704.png)
![Ethyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776706.png)

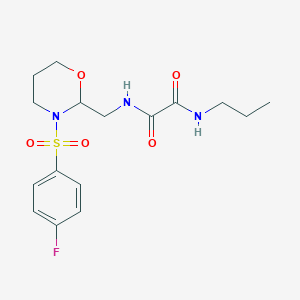
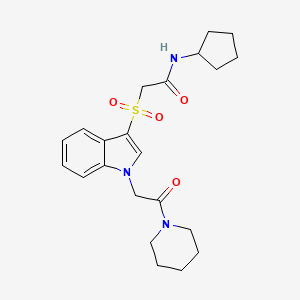
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2776714.png)
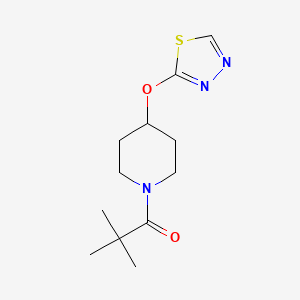

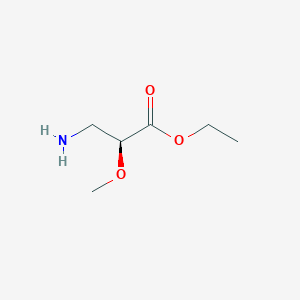
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2776719.png)
![2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2776720.png)

![(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2776725.png)